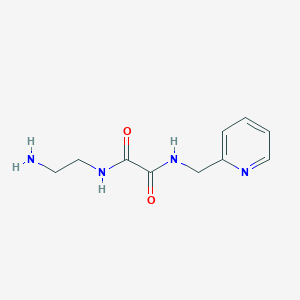

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHCMSYPFXEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-aminopyridine with ethanediamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) . The reaction typically requires anhydrous conditions and a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using nucleophiles like ammonia (NH3) or alkyl halides .

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic conditions.

Reduction: NaBH4, LiAlH4, in anhydrous ether.

Substitution: NH3, alkyl halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly in the development of drugs targeting cancer and inflammatory diseases. Its structure, featuring both an aminoethyl and a pyridine moiety, suggests that it may interact selectively with biological targets such as enzymes or receptors, potentially leading to enhanced therapeutic efficacy and reduced side effects compared to existing treatments .

Case Studies

Preliminary studies indicate that compounds similar to this compound may possess significant anti-inflammatory and anticancer activities. For instance, research has shown that derivatives of this compound can inhibit certain cancer cell lines, highlighting its potential as a lead compound in drug development.

Coordination Chemistry

Metal Complexation

The compound has been studied for its ability to form complexes with transition metals such as Cu(II), Ni(II), and Zn(II). These metal complexes can exhibit unique properties that are useful in various applications, including catalysis and sensing . The interaction of this compound with metal ions has been characterized using potentiometric and spectroscopic methods, revealing insights into its coordination behavior and stability constants .

Table: Metal Complexation Properties

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.12 | Catalysis |

| Ni(II) | 4.85 | Sensing |

| Zn(II) | 4.67 | Biological assays |

Biochemical Probes

Fluorescent Probes

The compound's structural features allow it to be utilized as a biochemical probe for studying cellular processes. It can be modified to include fluorescent tags, enabling real-time tracking of cellular events such as apoptosis or receptor activation . For example, studies have demonstrated the use of similar compounds in monitoring endoplasmic reticulum stress in live cells, providing valuable insights into cellular responses to stressors .

Case Study: Monitoring Cellular Stress

In one study, a derivative of this compound was employed to assess the impact of tunicamycin on HepG2 cells. The probe's fluorescence intensity was tracked over time, revealing significant changes indicative of cellular stress responses .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aminoethyl groups can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (CAS 23949-66-8)

- Structure: Features ethoxyphenyl and ethylphenyl substituents instead of aminoethyl/pyridinylmethyl groups.

- Properties : Higher molecular weight (312.36 g/mol) and lipophilicity due to aromatic substituents, making it suitable as a UV absorber (UV-312) .

2.1.2. N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide

- Structure : Incorporates a spirocyclic ether and a nitroaryl group.

- The spirocyclic moiety may improve metabolic stability compared to the target compound’s flexible aminoethyl chain .

2.1.3. N1-(2-Aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine

- Structure : A diamine analog replacing the ethanediamide core with an ethylene diamine backbone.

- Applications : Demonstrated copper chelation and anti-inflammatory activity in vitro and in vivo, suggesting that the target compound’s amide groups may modulate metal-binding kinetics or bioavailability .

Coordination Chemistry and Catalytic Activity

Fe-Bispidon Complexes (e.g., Borchi® OxyCoat)

- Structure: Macrocyclic ligands with pyridyl and amine donors.

- Performance : Used in cobalt-free alkyd coatings for oxidative drying. The target compound’s simpler structure may lack the steric and electronic tuning required for high catalytic efficiency but could serve as a cost-effective alternative .

Tris(pyridin-2-ylmethyl)amine (TPA)

- Structure : Tridentate ligand with three pyridylmethyl arms.

- Comparison : TPA’s polydentate nature enables stronger metal binding (e.g., Fe³⁺, Cu²⁺), whereas the target compound’s amide groups may favor hydrogen bonding or weaker coordination, limiting catalytic applications but enhancing solubility .

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Primary Applications |

|---|---|---|---|---|

| Target Compound | ~265 g/mol* | Amide, pyridinyl, aminoethyl | Moderate (polar groups) | Metal chelation, therapeutics |

| N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide | 312.36 g/mol | Aryl, ether | Low (lipophilic) | UV stabilization |

| N1-(2-Aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine | 238.34 g/mol | Amine, pyridinyl | High (charged amines) | Anti-inflammatory agents |

*Estimated based on structural similarity.

Key Findings :

- Bioactivity: The diamine analog (N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine) showed superior copper chelation efficiency compared to amide derivatives, likely due to stronger amine-metal interactions .

- Stability: Ethanediamides with aromatic substituents (e.g., UV-312) exhibit greater thermal stability, whereas aminoethyl/pyridinylmethyl variants may degrade under acidic conditions due to amide hydrolysis.

Biological Activity

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide, a compound featuring an ethanediamide backbone with aminoethyl and pyridinyl groups, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its therapeutic potential.

Chemical Structure

The compound is characterized by the following structural formula:

This structure allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves amide bond formation. Common methods include:

- Coupling Reaction : Utilizing coupling agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acid groups for nucleophilic attack by amines.

- Multi-step Synthesis : Involves the reaction of pyridine derivatives with ethylenediamine under controlled conditions to yield the desired compound.

Synthesis Example

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine derivative + Ethylenediamine | Room temperature, 16 hours | 81% |

| 2 | Coupling agent (DCC) | Under inert atmosphere | Varies |

Pharmacological Properties

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anti-inflammatory : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer : Its structural features suggest potential interactions with cancer cell signaling pathways, although specific mechanisms require further investigation.

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in disease pathways.

- Cell Cycle Modulation : Inducing apoptosis in cancer cells and affecting cell cycle distribution.

Case Studies

-

In Vitro Studies :

- A study demonstrated that similar compounds with pyridine and indole structures exhibited significant cytotoxicity against leukemia cell lines, suggesting that this compound may have comparable effects.

- Another investigation revealed that compounds with similar functionalities showed anti-bacterial activity against Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights :

Comparative Analysis

To contextualize this compound within its chemical class, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Indole + Naphthalene moiety | Anti-inflammatory |

| Compound B | Indole linked to phenyl via carbamate | Anticancer |

| This compound | Ethanediamide backbone + Pyridine | Potential anti-inflammatory and anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution, reduction, and condensation. For example, substituted nitrobenzene derivatives can react with pyridinemethanol under alkaline conditions (pH 9–11) to form intermediates, followed by iron powder reduction in acidic media (e.g., HCl) and condensation with cyanoacetic acid using coupling agents like EDCI or DCC . Yield optimization requires controlling temperature (60–80°C for substitution, 25–40°C for reduction) and stoichiometric ratios (1:1.2 for amine:cyanoacetic acid).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm, ethylenediamine backbone at δ 2.7–3.1 ppm) .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- X-ray crystallography : SHELX software refines crystal structures, with WinGX for data processing. Key parameters include R-factor (<0.05) and anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography data be resolved using SHELX and complementary tools?

- Methodology : SHELXL refines small-molecule structures via least-squares minimization. For ambiguous electron density (e.g., disordered pyridyl groups), apply restraints (DFIX, SIMU) or use ORTEP for visualizing thermal ellipsoids. Cross-validate with Cambridge Structural Database (CSD) entries for similar ligands .

Q. What thermal decomposition pathways are observed in TGA-DSC analysis, and how do they inform material stability?

- Methodology : TGA (heating rate 10°C/min under N₂) reveals single-stage decomposition >300°C, correlating with DSC endotherms. For gels or metal complexes, compare specific heat capacity (Cp) of the compound vs. its derivatives to assess stability. For example, Cp values for N-(2-aminoethyl)-oleamide gels are 1.2–1.5 J/g·K .

Q. How does this compound act as a ligand in transition-metal complexes, and what are its chelation properties?

- Methodology : The ethylenediamine backbone and pyridyl groups enable N,N'-bidentate or N,N,N'-tridentate coordination. For Pd(II) complexes, kinetics of ligand substitution with thiourea nucleophiles (k = 0.5–2.0 × 10⁻³ M⁻¹s⁻¹) are studied via UV-Vis stopped-flow methods. DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states .

Q. What strategies are used to evaluate biological activity, such as DNA binding or antimicrobial effects?

- Methodology :

- DNA binding : UV-Vis titration (Kb = 10⁴–10⁵ M⁻¹) and ethidium bromide displacement assays .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-negative (E. coli) and Gram-positive (S. aureus) strains, with IC₅₀ values compared to cisplatin controls .

Q. How do computational methods like DFT address discrepancies between experimental and theoretical data?

- Methodology : Optimize molecular geometries at the B3LYP/def2-TZVP level. Compare calculated vs. experimental bond lengths (e.g., Pd–N: 2.05 Å theoretical vs. 2.08 Å crystallographic). Adjust solvation models (PCM) or dispersion corrections (D3BJ) to improve agreement .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) or bioactivity results?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.